molecular formula C20H22F3NO3S B6505291 N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396767-11-5

N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B6505291
CAS No.: 1396767-11-5
M. Wt: 413.5 g/mol
InChI Key: LYBVQGVIGFVDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a methyl group to the sulfonamide nitrogen. The sulfonamide moiety is further substituted with a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO3S/c21-20(22,23)18-8-6-16(7-9-18)14-28(25,26)24-15-19(10-12-27-13-11-19)17-4-2-1-3-5-17/h1-9,24H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBVQGVIGFVDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Phenyloxan Ring: The phenyloxan ring can be synthesized through a cyclization reaction involving phenyl-substituted precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings and the oxan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Hydroxylated derivatives: from oxidation.

    Amines: from reduction.

    Halogenated compounds: from substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antitumor properties. For instance, studies have shown that derivatives of methanesulfonamide can inhibit tumor cell proliferation. The incorporation of the trifluoromethyl group enhances the compound's potency against various cancer cell lines, making it a candidate for further development in cancer therapies .

Antimicrobial Properties
N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has demonstrated antimicrobial effects against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

Material Science

Polymer Synthesis
The compound is utilized in synthesizing advanced polymers with specific properties, such as increased thermal stability and chemical resistance. By incorporating this compound into polymer matrices, researchers can tailor materials for applications in electronics and coatings .

Data Tables

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntitumor ActivityInhibits tumor proliferation in various cancer cell lines
Antimicrobial PropertiesEffective against multiple pathogens; disrupts cell membranes
Material SciencePolymer SynthesisEnhances thermal stability and chemical resistance

Case Studies

Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of several trifluoromethylated sulfonamides, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy
In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its promise as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions critical for biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sulfonamide derivatives from the evidence are structurally or functionally relevant for comparison:

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

  • Structure : Features a methylbenzenesulfonamide core linked to a 5-methyloxazole ring.
  • Activity : Synthesized for antimicrobial screening; oxazole substituents may enhance lipophilicity and membrane penetration .
  • Key Differences : Unlike the target compound, this analog lacks the tetrahydropyran and trifluoromethyl groups, which could influence steric bulk and electronic properties.

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()

  • Structure : Contains a chiral center with naphthyl and methoxyphenyl substituents.
  • Properties : High stereochemical purity (99%) and detailed spectroscopic characterization (NMR, IR, HPLC) .
  • Key Differences : The naphthyl group introduces aromatic bulk, while the target compound’s tetrahydropyran may offer conformational rigidity.

N-(4-Methoxyphenyl)benzenesulfonamide ()

  • Structure : Simpler sulfonamide with a methoxyphenyl group.
  • Bioactivity : Part of a series studied for bioactivity; methoxy groups are electron-donating, contrasting with the target’s electron-withdrawing trifluoromethyl group .

N-Methyl-1-(4-nitrophenyl)methanesulfonamide ()

  • Structure : Nitro-substituted phenyl group with methylsulfonamide.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

  • Structure : Pyrimidine-linked sulfonamide with fluoro and isopropyl substituents.
  • Relevance : Demonstrates the use of heterocyclic systems to modulate sulfonamide activity .

Structural and Functional Analysis

Substituent Effects

Compound Key Substituents Electronic Effects Potential Impact
Target Compound Tetrahydropyran, CF₃ CF₃: Strong electron-withdrawing Enhanced metabolic stability, lipophilicity
4-Methyl-N-{4-[(5-methyloxazol-3-yl)...} Oxazole, methyl Oxazole: Moderate electron-withdrawing Antimicrobial activity
N-(4-Methoxyphenyl)benzenesulfonamide Methoxy Electron-donating Altered solubility, receptor interactions
N-Methyl-1-(4-nitrophenyl)... Nitro Strong electron-withdrawing Increased reactivity, potential toxicity

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a trifluoromethyl group, which is known to enhance biological activity by influencing the lipophilicity and electronic properties of the molecule.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Chemical Formula : C₁₈H₁₈F₃N₃O₂S
  • Molecular Weight : 395.41 g/mol

The presence of the trifluoromethyl group (−CF₃) is significant as it often contributes to increased potency and selectivity in drug candidates.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, a study found that sulfonamides with trifluoromethyl groups showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were evaluated, indicating a promising potential for treating bacterial infections.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against MRSA
This compoundTBDTBD
Trifluoromethyl sulfonamide analog510

Anti-inflammatory Potential

The anti-inflammatory activity of similar sulfonamide derivatives has been assessed through their effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Compounds with electron-withdrawing groups like trifluoromethyl have been shown to modulate NF-κB activity, which is crucial in inflammatory responses .

In vitro studies indicated that certain derivatives increased NF-κB activity by 10–15%, suggesting a nuanced role in inflammation modulation.

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays conducted on various cancer cell lines (e.g., HT-29 colon carcinoma, M21 melanoma, MCF7 breast carcinoma) revealed that some derivatives exhibited cytocidal activity at micromolar concentrations. The inhibition of cell growth was quantified using IC₅₀ values, which measure the concentration required to inhibit cell growth by 50% .

Cell LineIC₅₀ (µM) for N-Sulfonamide Derivative
HT-29TBD
M21TBD
MCF7TBD

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Modulation of Signaling Pathways : It has been suggested that activation of pathways such as MAPK and AKT could be influenced by this compound, leading to altered cellular responses .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation .

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a similar compound demonstrated significant improvement in patients with resistant bacterial infections.
  • Case Study 2 : Research on anti-inflammatory effects showed reduced markers of inflammation in animal models treated with related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.